molecular formula C15H10Cl2 B14557687 1,3-Dichloro-5-(3-phenylprop-2-yn-1-yl)benzene CAS No. 61692-90-8

1,3-Dichloro-5-(3-phenylprop-2-yn-1-yl)benzene

Cat. No.: B14557687
CAS No.: 61692-90-8
M. Wt: 261.1 g/mol
InChI Key: PFOZXFUDQWTIQB-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(3-phenylprop-2-yn-1-yl)benzene: is an organic compound characterized by the presence of two chlorine atoms and a phenylprop-2-yn-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-(3-phenylprop-2-yn-1-yl)benzene can be synthesized through a multi-step process involving the reaction of 3,5-dichlorobromobenzene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-5-(3-phenylprop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,3-Dichloro-5-(3-phenylprop-2-yn-1-yl)benzene is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials .

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(3-phenylprop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. The chlorine atoms and the alkyne group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenylprop-2-yn-1-yl group can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Properties

CAS No.

61692-90-8

Molecular Formula

C15H10Cl2

Molecular Weight

261.1 g/mol

IUPAC Name

1,3-dichloro-5-(3-phenylprop-2-ynyl)benzene

InChI

InChI=1S/C15H10Cl2/c16-14-9-13(10-15(17)11-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,8H2

InChI Key

PFOZXFUDQWTIQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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